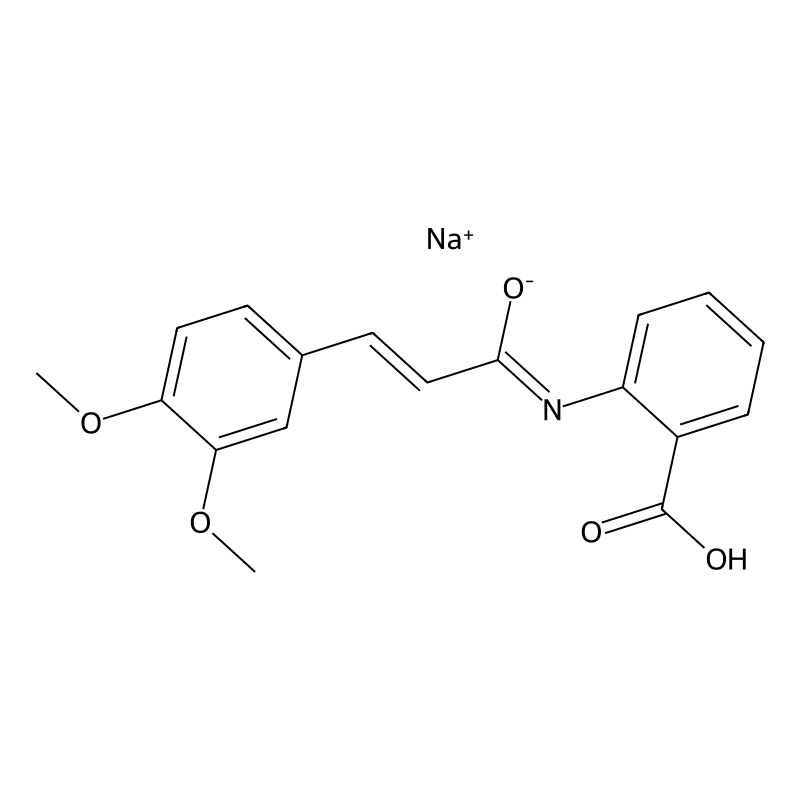

Tranilast sodium

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties of Tranilast Sodium

The table below consolidates data from supplier websites and scientific databases.

| Property | Details |

|---|---|

| CAS Number | 104931-56-8 [1] [2] [3] |

| Molecular Formula | C18H16NNaO5 [1] [4] |

| Molecular Weight | 349.31 g/mol [1] [4] |

| IUPAC Name | sodium;2-[[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino]benzoate [1] [3] |

| Appearance | Solid powder [1] [5] |

| Storage | Desiccate at -20°C [1] or room temperature under inert atmosphere [3] |

| SDF File Availability | Listed as available for download (link not accessed) [1] [4] |

SDF File Information and Usage

The SDF (Structure Data File) is a key resource for computational chemistry and drug design. For Tranilast Sodium:

- The SDF file contains 2D and 3D molecular structures, atom connections, and stereochemical information [1].

- It is essential for molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies.

- One supplier indicates the SDF file can be downloaded from their product page for this compound (CAS 104931-56-8) [1].

Background and Research Applications

Tranilast is an antiallergic drug first approved in Japan and South Korea in 1982 for bronchial asthma, with indications later expanded to include keloids and hypertrophic scars [6] [5]. Its primary research applications involve anti-fibrotic and anti-proliferative mechanisms.

The following diagram illustrates the key molecular pathways and mechanisms of action of Tranilast, as identified in research contexts:

Research Context of Tranilast Mechanisms

Important Research Considerations

When working with this compound in an experimental setting, please note:

- Solubility: It is soluble in DMSO [1] [5]. Prepare stock solutions fresh or store sealed below -20°C for short periods [1].

- Stability: The compound should be protected from direct sunlight and is photochemically unstable in solution [6].

- Purity: Commercial batches for research are typically available with high purity (e.g., ≥98%) [3] [7]. Always check the Certificate of Analysis (COA) for batch-specific data [3] [7].

References

- 1. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 2. MeSH Browser [meshb.nlm.nih.gov]

- 3. | 104931-56-8 this compound [sigmaaldrich.cn]

- 4. APExBIO - Tranilast |Antiallergic agent|CAS# 104931-56-8 Sodium [apexbt.com]

- 5. | Angiotensin Receptor | CAS 53902-12-8 | Buy tranilast from... tranilast [invivochem.com]

- 6. « New Drug Approvals TRANILAST [newdrugapprovals.org]

- 7. tocris.com/products/ tranilast _1098 [tocris.com]

Tranilast sodium pharmacokinetics and metabolism

Information Availability on Pharmacokinetics

A clear gap exists in the published data regarding the absorption, distribution, metabolism, and excretion (ADME) of Tranilast in humans.

- Key Gaps: Authoritative sources like DrugBank Online explicitly list data for Absorption, Volume of Distribution, Protein Binding, Metabolism, Route of Elimination, Half-life, and Clearance as "Not Available" [1].

- Regulatory Status: This lack of comprehensive data may be related to its regulatory status. Tranilast is not approved by the U.S. FDA and is primarily marketed in Japan, South Korea, and China [1] [2] [3]. The FDA has proposed excluding it from the list of ingredients that compounding pharmacies can use [2] [3].

Molecular and Mechanistic Profile

The following table summarizes the available physicochemical and basic biological data for Tranilast.

| Property | Description |

|---|---|

| Chemical Name | 2-[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid [1] [4] |

| Formula / Molecular Weight | C18H17NO5 / 327.33 g·mol⁻¹ [1] [4] |

| Mechanism of Action | Multiple: Inhibits histamine release from mast cells; suppresses TGF-β signaling & synthesis; antagonist of H1 receptor; inhibits hematopoietic prostaglandin D synthase, TRPV2 ion channel, and NLRP3 inflammasome [1] [5] [2]. |

| Solubility | Almost insoluble in water; soluble in DMSO (approx. 50-65 mg/mL) [4] [6]. |

| Experimental Solubility (for research) | ~2.5 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [4]. |

Detailed Experimental Protocol

While full ADME data is unavailable, research into Tranilast's mechanisms provides detailed experimental methodologies. The following workflow illustrates a protocol for studying Tranilast's inhibition of the sepiapterin reductase (SPR) enzyme, a mechanism relevant to chronic pain [7].

Objective: To demonstrate that Tranilast acts as a potent inhibitor of sepiapterin reductase (SPR), thereby reducing the production of tetrahydrobiopterin (BH4), a cofactor linked to chronic pain pathways [7].

Methodology Details:

In Silico Molecular Docking & Dynamics [7]:

- Dock Tranilast into the active site of human SPR and compare its binding mode and stability (via 500 ns molecular dynamics simulations) with the native substrate, sepiapterin.

- Key Interaction Check: Confirm that Tranilast forms stable hydrogen bonds with catalytic triad residues of hSPR, such as S157, Y170, and D257.

In Vitro Colorimetric Enzyme Assay [7]:

- Procedure: Incubate purified hSPR enzyme with its substrate (sepiapterin) and cofactor (NADPH) in the presence of increasing concentrations of Tranilast.

- Control: Include a known hSPR inhibitor (e.g., N-acetyl serotonin) for potency comparison.

- Measurement: Monitor the enzyme-catalyzed reaction spectrophotometrically. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response data. The study found Tranilast to be nearly twice as potent as the control inhibitor [7].

Cell-Based Intracellular Activity Validation [7]:

- Cell Treatment: Apply Tranilast to live cells in culture.

- BH4 Quantification: Lyse the treated cells and analyze the lysates using triple quadrupole mass spectrometry to precisely measure the intracellular concentration of BH4. Results showed a proportional decrease in BH4 with Tranilast treatment [7].

Research Applications & Adverse Effects

The broad mechanism of action of Tranilast has led to research in many areas beyond its original approval for allergic conditions. However, systemic use is associated with specific adverse effects.

Potential Research & Therapeutic Applications:

- Anti-fibrotic: Reduces collagen synthesis and TGF-β1-induced fibrosis in models of kidney, heart, and lung disease [5] [8].

- Oncology: Inhibits proliferation, migration, and induces apoptosis in various cancer cell lines (e.g., breast, prostate, glioma); also shows potential to enhance efficacy of chemotherapeutic drugs [5] [9].

- Immunology & Inflammation: Inhibits the NALP3 inflammasome and blocks S100A12 protein interaction with the RAGE receptor, a key pathway in inflammatory diseases [2] [8] [10].

- Neuropathic Pain: The inhibition of SPR and subsequent reduction in BH4 presents a novel potential mechanism for chronic pain management [7].

Documented Adverse Effects (Systemic Administration):

How to Proceed with Your Research

Given the identified data gaps, here are suggestions for your continued research on Tranilast pharmacokinetics:

- Consult Regulatory Submissions: The most detailed pharmacokinetic and metabolic data is likely found in the approval dossiers submitted to regulatory agencies in Japan (PMDA) and South Korea (MFDS). These documents are not typically in the public domain but can sometimes be accessed through formal information requests or proprietary commercial databases.

- Search Patent Literature: Pharmaceutical companies often disclose detailed preclinical and clinical data, including ADME studies, within patent applications. Searching platforms like Google Patents, USPTO, or WIPO for "Tranilast sodium" and related formulations could yield valuable technical information.

- Explore Specialized Research Databases: Consider using deep chemical and pharmacological data platforms that may contain unpublished or hard-to-find preclinical study results.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Tranilast [go.drugbank.com]

- 2. - Wikipedia Tranilast [en.wikipedia.org]

- 3. « New TRANILAST Approvals Drug [newdrugapprovals.org]

- 4. | Angiotensin Receptor | CAS 53902-12-8 | Buy tranilast from... tranilast [invivochem.com]

- 5. : a review of its therapeutic applications Tranilast [pubmed.ncbi.nlm.nih.gov]

- 6. tocris.com/products/ tranilast _1098 [tocris.com]

- 7. Repurposing of Tranilast for Potential Neuropathic Pain Treatment by... [pmc.ncbi.nlm.nih.gov]

- 8. sciencedirect.com/topics/medicine-and-dentistry/ tranilast [sciencedirect.com]

- 9. Therapeutic Potential of Tranilast , an Anti-allergy Drug, in Proliferative... [ar.iiarjournals.org]

- 10. Blocking the Interactions between Calcium-Bound... | PLOS One [journals.plos.org]

Comprehensive Technical Analysis: Tranilast's Molecular Pathways and TGF-β Inhibition Mechanisms

Introduction to Tranilast and TGF-β Signaling

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic drug for bronchial asthma, has emerged as a promising therapeutic agent for various proliferative and fibrotic disorders due to its potent inhibition of Transforming Growth Factor-beta (TGF-β) signaling. First approved in Japan and South Korea in 1982, Tranilast received additional indications in 1993 for keloids and hypertrophic scars, highlighting its anti-fibrotic properties [1]. The discovery of Tranilast's antiproliferative effects in the late 1980s, when it was found to inhibit fibroblast proliferation and collagen production, sparked extensive research into its potential applications in oncology and fibrotic diseases [1].

The TGF-β signaling pathway represents a crucial regulatory system involved in numerous cellular processes including cell growth, differentiation, apoptosis, migration, and extracellular matrix (ECM) production [2] [3]. In normal physiology, TGF-β acts as a potent tumor suppressor by inhibiting cell proliferation and stimulating apoptosis. However, in advanced stages of carcinogenesis and fibrotic disorders, cancer cells become resistant to TGF-β's growth-inhibitory effects, and TGF-β switches to function as an oncogenic factor that promotes tumor invasion, metastasis, and fibrosis [2]. This dual nature of TGF-β signaling – acting as both tumor suppressor and promoter – makes it a challenging yet compelling therapeutic target. Tranilast's ability to modulate this critical pathway positions it as a valuable candidate for drug development in both cancer and fibrotic diseases.

Molecular Mechanisms of TGF-β Inhibition by Tranilast

Comprehensive Pathway Analysis

Tranilast exerts its effects through multiple molecular mechanisms that converge on the inhibition of TGF-β signaling, a pathway that plays a central role in fibrosis, cancer progression, and inflammation. The drug primarily functions by suppressing TGF-β secretion from various cell types, including tumor cells, immune cells, and fibroblasts [4] [5]. This reduction in TGF-β availability limits the activation of downstream signaling cascades. Additionally, Tranilast has been shown to interfere with TGF-β receptor activation and subsequent phosphorylation of SMAD proteins, key intracellular effectors of TGF-β signaling [6] [7]. Recent research has revealed that Tranilast specifically targets SMAD4 expression, preventing the formation of the R-SMAD/co-SMAD complex essential for transcriptional regulation of TGF-β-responsive genes [8]. This multi-level inhibition of the TGF-β pathway enables Tranilast to effectively modulate numerous cellular processes involved in disease pathogenesis.

The following diagram illustrates the key molecular pathways through which Tranilast inhibits TGF-β signaling:

Tranilast inhibits TGF-β signaling at multiple levels including ligand secretion, receptor activation, and SMAD complex formation.

Detailed Mechanisms of Action

The molecular mechanisms of Tranilast can be categorized into several specific interventions:

Inhibition of TGF-β Release: Tranilast significantly reduces the secretion of TGF-β1 from tumor cells and other cellular sources. In studies using LLC1 mouse lung cancer cells, Tranilast treatment resulted in decreased TGF-β1 levels in culture supernatants without affecting cell proliferation, indicating a specific effect on cytokine secretion rather than general cytotoxicity [5]. This reduction in TGF-β availability creates a less favorable microenvironment for tumor progression and fibrosis development.

Suppression of SMAD Signaling: Tranilast interferes with the canonical TGF-β/SMAD pathway through multiple approaches. It attenuates the phosphorylation of SMAD2 and SMAD3, preventing their activation and subsequent complex formation with SMAD4 [7] [8]. Research in A549 human lung cancer cells demonstrated that Tranilast inhibits SMAD4 expression, a critical co-SMAD required for transcriptional regulation of TGF-β target genes [8]. Without functional SMAD complexes, TGF-β-responsive genes cannot be properly activated, disrupting the pro-fibrotic and pro-metastatic signaling cascade.

Modulation of Non-SMAD Pathways: Beyond the canonical SMAD pathway, Tranilast also influences non-SMAD signaling cascades that contribute to TGF-β's effects. These include inhibition of MAPK signaling pathways and downregulation of matrix metalloproteinase (MMP) secretion, both of which play important roles in extracellular matrix remodeling and cancer cell invasion [1]. By targeting these auxiliary pathways, Tranilast achieves more comprehensive inhibition of TGF-β-mediated processes.

Induction of Oxidative Stress: In colorectal cancer models, Tranilast treatment significantly increases reactive oxygen species (ROS) production and malondialdehyde (MDA) levels while reducing total thiol concentration and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [4]. This oxidative stress contributes to the anti-proliferative and pro-apoptotic effects observed in Tranilast-treated cancer cells.

Table 1: Molecular Targets of Tranilast in TGF-β Signaling Pathway

| Target | Effect of Tranilast | Biological Consequence | Experimental Evidence |

|---|---|---|---|

| TGF-β secretion | Decreased release from tumor and immune cells | Reduced bioavailable TGF-β in microenvironment | ELISA measurements in LLC1 cells [5] |

| SMAD2 phosphorylation | Attenuated phosphorylation | Disrupted canonical signaling | Western blot in A549 cells [7] |

| SMAD3 phosphorylation | Reduced activation | Impaired transcription complex formation | Phospho-SMAD3 immunoblotting [8] |

| SMAD4 expression | Downregulated expression | Blocked R-SMAD/co-SMAD complex | qPCR and western blot in lung cancer cells [8] |

| ROS production | Increased generation | Enhanced oxidative stress in cancer cells | ROS detection assays in CT-26 cells [4] |

| Antioxidant enzymes | Reduced SOD and catalase activity | Amplified oxidative damage | Biochemical assays in tumor homogenates [4] |

Therapeutic Effects and Experimental Evidence

Anticancer Applications and Mechanisms

Tranilast demonstrates significant antiproliferative activity across various cancer types, with compelling evidence from both in vitro and in vivo studies. In colorectal cancer models, Tranilast alone or in combination with 5-FU inhibited tumor growth in xenograft models, resulting in reduced TGF-β expression and decreased CD31-positive endothelial cells, indicating suppression of angiogenesis [4]. The combination therapy also attenuated collagen deposition, reducing tumor fibrosis in xenografts. These effects were associated with increased oxidative stress markers (MDA and ROS) and decreased antioxidant capacity (reduced SOD and catalase activity), suggesting that Tranilast induces an unfavorable redox environment for cancer cell survival [4].

In lung cancer, Tranilast effectively counteracts TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Through suppression of SMAD4 expression, Tranilast upregulates E-cadherin (an epithelial marker) and downregulates vimentin (a mesenchymal marker), thereby maintaining epithelial characteristics and reducing invasive potential [8]. In invasion assays using A549 and PC14 lung cancer cells, Tranilast treatment (50 μM) significantly inhibited Matrigel invasion in TGF-β1-stimulated cells [8]. Furthermore, in an orthotopic mouse model of lung cancer, Tranilast treatment reduced pleural dissemination of cancer cells and suppressed vimentin and SMAD4 expression in tumor tissues, demonstrating its potential to limit metastatic progression [8].

For breast cancer, prostate cancer, and glioma, Tranilast has shown consistent inhibition of cell proliferation through cell cycle arrest and induction of apoptosis. In breast cancer models, Tranilast (300 mg/kg/day) reduced primary tumor growth by up to 50% and suppressed lung metastasis by more than 90% in mice implanted with highly metastatic 4T1 cells [1]. Notably, Tranilast also demonstrates efficacy against chemotherapy-resistant cancer stem cells (CSCs), inhibiting mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer lines and lowering the expression of stem cell markers [1].

Table 2: Anticancer Effects of Tranilast Across Different Tumor Types

| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms |

|---|---|---|---|

| Colorectal Cancer | CT-26 xenograft mice | 70% tumor growth inhibition; enhanced 5-FU efficacy | TGF-β reduction, angiogenesis inhibition, ROS induction [4] |

| Lung Cancer | A549 and PC14 cells; orthotopic mouse model | Inhibition of EMT and invasion; reduced pleural dissemination | SMAD4 suppression, E-cadherin restoration [8] |

| Breast Cancer | 4T1 mouse model; MDA-MB-231 CSCs | 50% primary tumor reduction; 90% metastasis suppression | Cell cycle arrest, CSC marker downregulation [1] |

| Prostate Cancer | LNCaP and PLS-10 cells; SCID mice | Dose-dependent apoptosis induction; osteoclast inhibition | TGF-β release inhibition, bone stromal modulation [1] |

| Glioma | LN-18 and T98G cells | Reduced migration and invasiveness | p21 accumulation, MMP inhibition [1] |

| Pancreatic Cancer | PGHAM-1 cells; KP4 cell line | Growth inhibition; enhanced gemcitabine sensitivity | RRM1 downregulation, G0 phase arrest [1] |

Antifibrotic Applications and Mechanisms

Beyond oncology, Tranilast demonstrates potent antifibrotic activity across multiple tissue types. In pulmonary fibrosis models, Tranilast treatment suppressed the expression of extracellular matrix (ECM) proteins including fibronectin and type IV collagen in TGF-β2-stimulated A549 human alveolar epithelial cells [7]. This was accompanied by attenuation of SMAD2 phosphorylation, indicating effective suppression of the canonical TGF-β signaling pathway. In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of Tranilast (200 mg/kg twice daily) significantly attenuated lung fibrosis based on histological analyses and reduced Ashcroft scores [7]. Furthermore, Tranilast treatment significantly decreased levels of TGF-β, collagen, fibronectin, and phosphorylated SMAD2 in pulmonary fibrotic tissues, confirming its mechanism of action through TGF-β pathway inhibition.

The antifibrotic effects of Tranilast extend to other organ systems as well. In renal fibrosis models induced by unilateral ureteral obstruction in rats, Tranilast attenuated fibrosis development through reduction of TGF-β and phospho-SMAD2 expression along with modulation of EMT markers [7]. Similarly, in cardiac fibrosis settings, Tranilast has shown potential to inhibit myofibroblast transdifferentiation and ECM deposition by interfering with TGF-β-mediated signaling cascades [9]. The broad antifibrotic efficacy of Tranilast across different tissue types highlights its potential as a versatile therapeutic agent for fibrotic disorders.

Table 3: Antifibrotic Effects of Tranilast in Different Disease Models

| Fibrosis Type | Experimental Model | Key Findings | Proposed Mechanisms |

|---|---|---|---|

| Pulmonary Fibrosis | Bleomycin-induced mouse model | Significant attenuation of lung fibrosis; reduced Ashcroft score | ECM protein suppression, SMAD2 phosphorylation inhibition [7] |

| Renal Fibrosis | Unilateral ureteral obstruction rat model | Reduced collagen deposition; improved renal function | TGF-β reduction, phospho-SMAD2 decrease, EMT modulation [7] |

| Cardiac Fibrosis | In vitro cardiac fibroblast models | Inhibition of myofibroblast differentiation | TGF-β signaling interruption, α-SMA reduction [9] |

| Keloid/Hypertrophic Scar | Clinical studies; fibroblast cultures | Reduced collagen synthesis; improved scar appearance | TGF-β1 inhibition, fibroblast proliferation suppression [1] [8] |

Experimental Protocols and Methodologies

Key Assays for Evaluating Tranilast Efficacy

Cell Viability and Proliferation Assays: The anti-proliferative effects of Tranilast are typically evaluated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. In standard protocols, cells (e.g., CT-26 colon cancer cells, A549 lung cancer cells) are seeded in 96-well plates at a density of 1×10⁴ cells per well and cultured overnight [4]. The medium is then replaced with fresh medium containing varying concentrations of Tranilast (0-1000 μM) and incubated for 72 hours under standard conditions (37°C, 5% CO₂). Following incubation, MTT solution is added to each well and plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO), and absorbance is measured at 570 nm using a microplate reader [4]. Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀ values are determined using appropriate statistical software. Parallel lactate dehydrogenase (LDH) release assays are often performed to assess potential cytotoxic effects of Tranilast treatment [6].

Western Blot Analysis for Protein Expression: To evaluate the effects of Tranilast on TGF-β signaling components, western blotting is routinely performed. Cells are treated with Tranilast (typically 50-200 μM) in the presence or absence of TGF-β stimulation (1-5 ng/mL) for 24-48 hours [8]. Total protein is extracted using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay, and equal amounts of protein (20-30 μg) are separated by SDS-PAGE and transferred to PVDF membranes. After blocking with 5% FBS or BSA, membranes are incubated with primary antibodies against targets such as phospho-SMAD2, phospho-SMAD3, SMAD4, E-cadherin, N-cadherin, vimentin, and fibronectin, followed by incubation with appropriate HRP-conjugated secondary antibodies [7] [8]. Protein bands are visualized using chemiluminescent substrates and imaging systems, with β-actin serving as a loading control.

Invasion and Migration Assays: The anti-invasive properties of Tranilast are assessed using Matrigel Invasion Chambers. Cancer cells (e.g., A549, PC14) are pretreated with TGF-β1 (1 ng/mL) and Tranilast (50 μM) for 48 hours, then harvested and seeded (1×10⁵ cells per well) in the upper chamber in serum-free medium [8]. Complete medium with 10% FBS is added to the lower chamber as a chemoattractant. After 14-24 hours of incubation, non-invading cells on the upper surface are removed, and invaded cells on the lower surface are fixed, stained, and counted under a microscope in five random fields at 100× magnification [8]. For migration assays, wound healing (scratch) assays are performed where confluent cell monolayers are scratched with a pipette tip, treated with Tranilast, and wound closure is monitored over time using microscopy [7].

Animal Study Methodologies

Xenograft Tumor Models: For evaluating antitumor efficacy in vivo, xenograft models are commonly employed. In colorectal cancer studies, CT-26 cells are implanted into BALB/C mice, and when tumors reach 80-100 mm³, mice are randomized into treatment groups: control, 5-FU alone (5 mg/kg/day), Tranilast alone (200 μM intratumoral), or combination therapy [4]. Treatments are administered for 21 days, after which tumor tissues are collected for histological staining, biochemical analyses, and gene expression studies. Tumor volume and weight are regularly monitored to assess treatment response [4].

Fibrosis Models: For pulmonary fibrosis studies, male ICR mice (12-week-old) are injected intravenously with bleomycin (10 mg/kg/day) for 5 consecutive days to induce fibrosis [7]. Tranilast (200 mg/kg in 5% carboxymethyl cellulose) or vehicle is administered by oral gavage twice daily from day 8 to day 20. On day 22, animals are sacrificed, and lungs are collected for histological analysis (H&E and Masson trichrome staining), collagen content measurement using Sircol assay, and immunohistochemical evaluation of fibronectin and phospho-SMAD2 expression [7]. Fibrosis is scored using the Ashcroft method by blinded pathologists.

The following diagram illustrates a typical workflow for evaluating Tranilast's effects in both in vitro and in vivo models:

Experimental workflow for evaluating Tranilast's effects using in vitro and in vivo models.

Therapeutic Potential and Future Directions

The accumulating evidence from preclinical studies positions Tranilast as a promising therapeutic candidate for both oncological and fibrotic conditions. Its well-established safety profile from decades of clinical use for allergic disorders provides a significant advantage for drug repurposing and clinical translation [1]. The multi-faceted mechanism of Tranilast, simultaneously targeting TGF-β secretion, SMAD signaling, and oxidative stress pathways, offers potential benefits over more specific TGF-β inhibitors that might be prone to compensatory mechanisms and resistance development.

In cancer therapy, Tranilast shows particular promise as an adjuvant to conventional chemotherapy. The demonstrated synergy between Tranilast and 5-FU in colorectal cancer models suggests that Tranilast could enhance the efficacy of standard chemotherapeutic regimens while potentially reducing required doses and associated side effects [4]. Similarly, the ability of Tranilast to inhibit cancer stem cells addresses a critical challenge in oncology, as these cells are often responsible for tumor recurrence and metastasis [1]. Future research should focus on optimizing combination therapy protocols and identifying predictive biomarkers to select patients most likely to benefit from Tranilast treatment.

For fibrotic disorders, Tranilast represents a novel anti-fibrotic agent with potential applications across multiple organ systems. The compelling evidence from pulmonary, renal, and cardiac fibrosis models warrants expanded clinical investigation, particularly for conditions like idiopathic pulmonary fibrosis that currently lack effective therapeutic options [7] [9]. Future studies should explore optimal dosing regimens, delivery methods for specific tissue targeting, and potential combinations with other anti-fibrotic agents to maximize therapeutic efficacy while minimizing systemic side effects.

Despite the promising preclinical data, further research is needed to fully elucidate Tranilast's complete mechanism of action, including its potential effects on non-SMAD TGF-β signaling pathways and interactions with other regulatory networks such as WNT signaling [10] [9]. Additionally, more comprehensive toxicological studies and well-designed clinical trials are essential to establish Tranilast's therapeutic utility in these new indications and to translate the compelling preclinical findings into clinical benefits for patients with cancer and fibrotic diseases.

Conclusion

References

- 1. Therapeutic Potential of Tranilast , an Anti-allergy Drug, in Proliferative... [ar.iiarjournals.org]

- 2. -β – an excellent servant but a bad master | Journal of... TGF [translational-medicine.biomedcentral.com]

- 3. - Wikipedia TGF beta signaling pathway [en.wikipedia.org]

- 4. of Inhibition - transforming by growth reduces... factor beta Tranilast [pmc.ncbi.nlm.nih.gov]

- 5. of Inhibition -β release from tumor cells... transforming growth factor [spandidos-publications.com]

- 6. Transcriptional activation of p21 by Tranilast is mediated via... [pmc.ncbi.nlm.nih.gov]

- 7. Pulmonary Fibrosis by Suppressing... Tranilast Inhibits [dovepress.com]

- 8. -β1–induced Epithelial-mesenchymal Transition... Tranilast Inhibits TGF [ar.iiarjournals.org]

- 9. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis... [frontiersin.org]

- 10. -β and WNT TGF in cardiac fibrosis: non-coding... signaling pathways [biosignaling.biomedcentral.com]

NLRP3 Inflammasome Biology & Tranilast's Mechanism

The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response. Its activation leads to the maturation of potent pro-inflammatory cytokines (IL-1β and IL-18) and can trigger an inflammatory form of cell death known as pyroptosis [1] [2]. Aberrant NLRP3 activity is implicated in a wide range of diseases, making it a promising therapeutic target [3] [1].

- Molecular Structure: The core components of the NLRP3 inflammasome are the NLRP3 sensor (which contains a PYD domain, a central NACHT domain, and an LRR domain), the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1 [1] [2].

- Two-Step Activation:

- Priming (Signal 1): Exposure to PAMPs or DAMPs through receptors like Toll-like Receptors (TLRs) activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18 [1] [4].

- Activation (Signal 2): A diverse set of stimuli, including K+ efflux, ROS production, and lysosomal damage, trigger the assembly of the inflammasome complex. The NLRP3 protein oligomerizes and recruits ASC, which in turn recruits and activates caspase-1 [1] [4].

- Tranilast's Direct Inhibition: Tranilast (TR) is identified as a direct and specific inhibitor of the NLRP3 inflammasome. It does not affect other inflammasomes like AIM2 or NLRC4. Mechanistically, Tranilast binds directly to the NACHT domain of NLRP3, thereby suppressing NLRP3 oligomerization and the subsequent assembly of the functional inflammasome complex [3].

The following diagram illustrates the two-step activation pathway of the NLRP3 inflammasome and the specific point where Tranilast acts as an inhibitor.

NLRP3 inflammasome activation pathway and Tranilast inhibition mechanism.

Therapeutic Applications & Disease Models

Tranilast has demonstrated remarkable therapeutic effects across various preclinical models of NLRP3-driven diseases, highlighting its broad potential [3] [5] [6].

Table 1: Therapeutic Efficacy of Tranilast in Preclinical Models

| Disease Model | Key Findings | Proposed Mechanism |

|---|---|---|

| Gouty Arthritis [3] [6] | Reduced joint inflammation in MSU crystal-induced models. | Inhibition of NLRP3-driven IL-1β production in macrophages. |

| Cryopyrin-Associated Periodic Syndromes (CAPS) [3] | Prevention and treatment of pathology in mouse models. | Direct inhibition of NLRP3 oligomerization. |

| Type 2 Diabetes [3] | Improved metabolic parameters in mouse models. | Suppression of chronic, low-grade inflammation. |

| COVID-19 (Theoretical) [5] | Proposed as a potential treatment for cytokine storm. | Inhibition of NLRP3 and NF-κB, reducing key inflammatory cytokines. |

Quantitative Data & Structural Analogs

The efficacy of Tranilast as a molecular scaffold for drug design is confirmed by quantitative data and the development of more potent derivatives.

Table 2: Quantitative Profile of Tranilast and an Optimized Analog

| Parameter | Tranilast | HNW005 (Pyrazole Derivative) |

|---|---|---|

| NLRP3 Inhibition (IC₅₀) | Active (specific value not provided in sources) | 1.7 μM (IL-1β release assay) [6] |

| URAT1 Inhibition | 76.8% (Inhibition Ratio) [6] | 75.3% (Inhibition Ratio) / IC₅₀ = 6.4 μM [6] |

| Key Advantage | Established clinical safety profile [3] | Enhanced dual-target potency; improved pharmacokinetics [6] |

Experimental Insights & Protocols

The following diagram outlines a general workflow for key in vitro and in vivo experiments used to validate NLRP3 inflammasome inhibition, based on the methodologies cited in the research.

General workflow for key in vitro and in vivo experiments to study NLRP3 inhibition.

Key methodological details from the literature include:

- Cellular Models: Experiments are typically performed in primary bone marrow-derived macrophages (BMDMs) or human macrophage cell lines like THP-1 [3].

- Inflammasome Activation: After priming with LPS, activation is induced by well-characterized NLRP3 activators such as Nigericin (K+ ionophore) or Monosodium Urate (MSU) crystals [3] [6].

- Key Readouts:

- Caspase-1 Activation: Measured using fluorogenic substrates or Western blot to detect cleavage [3].

- IL-1β Secretion: Quantified by ELISA from cell culture supernatants, a gold-standard functional readout [3] [6].

- NLRP3 Oligomerization: Assessed by chemical crosslinking followed by size-exclusion chromatography or native PAGE, which directly confirmed Tranilast's mechanism [3].

- In Vivo Models: For gouty arthritis, an MSU-induced peritonitis or paw inflammation model in mice is standard. Efficacy is evaluated by measuring reduction in IL-1β levels and inflammatory cell infiltration in tissues [3] [6].

Conclusion and Future Directions

Tranilast is a clinically safe drug with a well-defined mechanism as a direct NLRP3 inhibitor. Its efficacy in diverse preclinical models supports its repurposing potential for inflammatory diseases. Current research is focused on optimizing its structure, as seen with HNW005, to develop more potent dual-target inhibitors for conditions like gouty arthritis [6]. Future work should include robust clinical trials to validate these promising preclinical findings.

References

- 1. of the Inhibitors pathway as promising... NLRP 3 inflammasome [spandidos-publications.com]

- 2. in cognitive impairment and pharmacological... NLRP 3 inflammasome [translationalneurodegeneration.biomedcentral.com]

- 3. directly targets Tranilast to treat NLRP -driven diseases 3 inflammasome [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bridging inflammation and venous thrombosis: the... [frontiersin.org]

- 5. Tranilast: a potential anti-Inflammatory and NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 6. Scaffold hopping-based structural modification of tranilast ... [sciencedirect.com]

Tranilast sodium mast cell stabilization mechanism

Experimental Evidence & Protocols

For researcher reference, here are the experimental models and key methodologies from pivotal studies demonstrating Tranilast's mechanisms.

| Study Focus | Model Type | Tranilast Dosing & Administration | Key Readouts & Techniques |

|---|

| Renal Fibrosis in Diabetic Kidney Disease [1] | In vivo: Male Sprague-Dawley rat DKD model (STZ-induced) | 200 mg/kg/day and 400 mg/kg/day, orally for 8 weeks | Techniques: Masson's trichrome staining (fibrosis), Toluidine blue staining (mast cells), IHC, Western blot, RT-qPCR. Readouts: Mast cell count, expression of FN, Col-I, SCF, c-kit. | | Sepsis-Induced Acute Kidney Injury [2] | In vivo: Wistar albino rat sepsis model (Cecal Ligation & Puncture) | 300 mg/kg/day, for 5 days | Techniques: ELISA, spectrophotometric assays, histopathology. Readouts: Survival rate, plasma TNF-α, NGAL, HSP-27, MDA, BUN, renal STAT-3 expression. | | Radiation-Induced Colitis [3] | In vivo: Sprague-Dawley rat pelvic radiation model | 100 mg/kg, intraperitoneally for 10 days | Techniques: H&E staining, Toluidine blue staining (mast cells), IHC. Readouts: Total Inflammation Score (TIS), mast cell count, MMP-9 positive cells. |

Visualization of Tranilast Mechanism and Experimental Workflow

The diagram below illustrates the core signaling pathways through which Tranilast exerts its mast cell-stabilizing and anti-fibrotic effects, based on the evidence from the summarized studies.

This diagram shows Tranilast's multi-target action: stabilizing mast cells, inhibiting SCF/c-kit and STAT-3 pathways to reduce inflammatory and fibrotic responses, leading to protective effects in kidney injury and colitis models.

The following diagram outlines the general experimental workflow used in the in vivo studies cited to validate Tranilast's effects.

This workflow shows the common in vivo protocol: inducing disease, administering Tranilast, then analyzing tissues for pathological and molecular changes to quantify drug efficacy.

Conclusion and Research Context

The evidence confirms that Tranilast's mast cell stabilization is the foundation of its anti-allergic effect, while its broader impact on SCF/c-kit and STAT-3 pathways underpins its potent anti-fibrotic and organ-protective properties [2] [1]. However, it's worth noting that while promising, first-generation mast cell stabilizers like Tranilast can have limitations, including side effects and low bioavailability, which is driving research into next-generation alternatives [4].

References

- 1. prevents renal interstitial fibrosis by blocking Tranilast ... mast cell [spandidos-publications.com]

- 2. The European Research Journal » Submission » Tranilast protects... [dergipark.org.tr]

- 3. Treatment Prevents Chronic Radiation-Induced Colitis in... Tranilast [pmc.ncbi.nlm.nih.gov]

- 4. A pathway to next-generation mast stabilizers... - Modern Sciences cell [modernsciences.org]

Comprehensive Application Notes and Protocols for Tranilast Sodium in External Formulations

Introduction and Rationale

Tranilast sodium (chemical name: sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate) represents an important therapeutic agent with broad potential in dermatological, fibrotic, and oncological applications. Originally developed as an anti-allergic medication, tranilast has been approved in Japan and South Korea since 1982 for bronchial asthma, with subsequent approvals for keloids and hypertrophic scars in the 1990s. The sodium salt formulation offers significant advantages over conventional tranilast in terms of solubility and bioavailability for external applications. Current research has revealed multiple mechanistic pathways, including inhibition of TGF-β signaling, suppression of mast cell histamine release, and blockade of NLRP3 inflammasome activation, which collectively contribute to its anti-fibrotic and anti-proliferative effects. These properties have generated considerable interest in developing effective topical formulations that can overcome the inherent solubility limitations of the parent compound while maximizing cutaneous delivery and minimizing systemic exposure.

The development of external formulations containing tranilast addresses a significant clinical need for targeted therapies that can effectively manage fibroproliferative disorders and localized inflammatory conditions with minimal systemic side effects. Traditional oral administration of tranilast has been associated with hepatic toxicity and other systemic adverse effects, including leukopenia, thrombocytopenia, and anemia, which potentially limit its long-term use. External applications provide a promising alternative route that can bypass first-pass metabolism, reduce systemic exposure, and allow for higher localized drug concentrations at the site of pathology. The chemical instability and poor aqueous solubility of conventional tranilast present substantial formulation challenges that have been effectively addressed through the development of this compound salt, which demonstrates improved solubility characteristics while maintaining the parent compound's therapeutic activity.

Formulation Strategies and Composition

Aqueous Base Systems

The development of effective external formulations for this compound requires careful excipient selection to optimize stability, permeation, and patient compliance. Patent literature reveals that aqueous base systems provide particularly favorable characteristics for this compound delivery, balancing excellent solvation capacity with low irritation potential. These systems typically incorporate hydrophilic polymers such as sodium carboxymethylcellulose (NaCMC), which functions as both a viscosity modifier and a sustained-release matrix, prolonging residence time at the application site. The rheological properties of these formulations can be precisely controlled through polymer concentration adjustments to achieve optimal spreadability and adhesion to skin or mucosal surfaces. Additionally, these aqueous systems demonstrate enhanced compatibility with this compound compared to organic solvent-based systems, minimizing degradation pathways and maintaining chemical stability throughout the intended product shelf-life.

Optimized Aqueous Gel Composition: A particularly effective base composition comprises 1-5% sodium carboxymethylcellulose, 5-15% polyethylene glycol (PEG-400), 1-3% diethanolamine, and purified water to 100%. The diethanolamine component serves as a stabilizer and penetration enhancer while maintaining the ionized state of this compound, which is critical for its solubility. Lower alcohol content (less than 10%) in these formulations significantly reduces the potential for skin irritation while maintaining adequate this compound solubility in the range of 0.5-5% w/w. The pH optimization between 7.5 and 8.5 is critical for maintaining chemical stability while ensuring compatibility with skin application, achieved through carefully controlled buffer systems.

Enhanced Retention Systems: More advanced delivery systems incorporate poly(p-dioxanone) (PDO) microparticles within a NaCMC gel matrix, creating a hybrid system that provides sustained release over several days. This approach has demonstrated particular utility in preventing post-surgical adhesions, where extended drug presence is required. The matrix formation occurs through in situ precipitation when the formulation is applied to tissue surfaces, creating a biodegradable reservoir that maintains effective this compound concentrations locally while minimizing systemic absorption.

Absorption Enhancement Strategies

Overcoming the stratum corneum barrier represents a critical challenge in this compound formulation development. Early patch formulations required high concentrations of fatty acids and alcohols as absorption enhancers, which frequently caused significant irritation and limited their clinical utility. Modern approaches have focused on penetration enhancers with improved safety profiles, including terpene compounds, fatty acid esters, and sulfoxides at concentrations optimized for efficacy without compromising skin barrier function. The selection of these enhancers is guided by their ability to interact with lipid domains within the stratum corneum while maintaining compatibility with this compound and other formulation components.

Table: Absorption Enhancers for this compound Formulations

| Enhancer Category | Specific Examples | Recommended Concentration | Mechanism of Action | Irritation Potential |

|---|---|---|---|---|

| Fatty Alcohols | Lauryl alcohol, Stearyl alcohol | 2-5% | Lipid fluidization | Low to moderate |

| Fatty Acid Esters | Isopropyl myristate, Ethyl lactate | 3-8% | Interaction with intercellular lipids | Low |

| Terpenes | d-Limonene, Menthol | 1-3% | Disruption of stratum corneum organization | Low at recommended concentrations |

| Amino Alcohols | Diethanolamine, Triethanolamine | 1-3% | Solubility enhancement and barrier modification | Low |

Stability Considerations

The photochemical instability of tranilast and its sodium derivative necessitates careful attention to packaging and storage conditions. Formulations must incorporate light-protective agents or utilize opaque packaging to prevent degradation upon exposure to UV radiation. The aqueous environment, while favorable for solubility, can potentially accelerate hydrolytic degradation, particularly at extreme pH values. Stability testing under accelerated conditions (40°C ± 2°C and 75% RH ± 5% for six months) has demonstrated that optimized aqueous gel systems maintain >95% potency when stored in appropriate containers protected from light. The inclusion of antioxidant systems comprising ascorbic acid (0.01-0.05%) and sodium metabisulfite (0.01-0.03%) further enhances stability by preventing oxidative degradation pathways.

Preparation Protocols

Laboratory-Scale Preparation Method

The following standardized protocol describes the preparation of a this compound hydrogel for external application at laboratory scale (100 g batch). This procedure has been optimized to ensure complete dissolution of the active ingredient while maintaining the structural integrity of the polymer matrix. All operations should be conducted under yellow light conditions to prevent photodegradation of the light-sensitive active compound. The equipment required includes a magnetic stirrer with heating capability, an appropriate pH meter, an overhead mixer for higher viscosity formulations, and light-protective containers for storage.

Step 1: Aqueous Phase Preparation: Begin by dispersing 2.0 g of sodium carboxymethylcellulose (medium viscosity grade) in 70 mL of purified water heated to 60°C while stirring at 500 rpm. Maintain the temperature and stirring for 45 minutes to ensure complete hydration of the polymer, then allow the solution to cool to room temperature. Add 10 g of polyethylene glycol (PEG-400) to the aqueous phase with continuous stirring to create a homogeneous mixture.

Step 2: Active Phase Preparation: Dissolve 1.5 g of this compound (pharmaceutical grade, purity >99%) in 15 mL of purified water containing 2.0 g of diethanolamine. Stir until complete dissolution is achieved, which typically requires 15-20 minutes at 300 rpm. The solution should appear clear and yellow; any turbidity indicates incomplete dissolution and requires additional mixing or slight warming to 35°C.

Step 3: Incorporation and pH Adjustment: Gradually add the active solution to the aqueous polymer base with continuous stirring at 400 rpm to ensure uniform distribution without forming air bubbles. Adjust the pH to 8.0 ± 0.2 using either hydrochloric acid (1M) or sodium hydroxide (1M) solutions as needed. Finally, add sufficient purified water to bring the total batch weight to 100 g and mix for an additional 15 minutes to ensure homogeneity.

Step 4: Deaeration and Packaging: Allow the gel to stand for 60 minutes to facilitate deaeration, then transfer to light-protective containers (amber aluminum tubes or glass jars). Label appropriately with storage instructions (store below 25°C, protect from light) and conduct quality control testing as outlined in Section 3.2.

Quality Control and Characterization

Comprehensive quality assessment of this compound formulations ensures consistency, efficacy, and safety. The following tests should be conducted on each batch according to established pharmaceutical standards, with specifications developed based on stability studies and efficacy evaluations.

Table: Quality Control Specifications for this compound Hydrogel

| Test Parameter | Methodology | Acceptance Criteria | Testing Frequency |

|---|---|---|---|

| Assay (this compound) | HPLC with UV detection at 332 nm | 90.0-110.0% of label claim | Each batch |

| pH | Potentiometric measurement | 7.8-8.2 | Each batch |

| Viscosity | Rotational viscometer (spindle #6, 20 rpm) | 15,000-25,000 cP | Each batch |

| Related Substances | HPLC with UV detection | Individual impurity ≤0.5%, Total impurities ≤2.0% | Each batch |

| Microbial Limit | USP <61> | Total aerobic count ≤100 CFU/g, Absence of specified pathogens | Each batch |

| In Vitro Release | Franz diffusion cell, receptor medium: pH 7.4 phosphate buffer | ≥80% released in 8 hours | First three batches and quarterly |

The rheological characterization should confirm pseudoplastic flow behavior, which ensures easy spreadability upon application while maintaining sufficient viscosity to prevent runoff from the intended site. The content uniformity testing should be performed on samples from the beginning, middle, and end of the filling process to ensure consistency throughout the batch. Additionally, accelerated stability studies should be conducted according to ICH guidelines to establish recommended shelf-life and storage conditions.

Mechanism of Action and Therapeutic Applications

Primary Mechanisms

The therapeutic efficacy of this compound stems from its multimodal action on several critical pathological pathways. The most extensively characterized mechanism involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis and tissue remodeling. Tranilast interferes with TGF-β activation and downstream Smad phosphorylation, subsequently reducing the expression of profibrotic genes including those encoding collagen types I and III, fibronectin, and connective tissue growth factor. This antifibrotic activity has been demonstrated in multiple in vitro systems using fibroblasts derived from keloids, hypertrophic scars, and various fibrotic organs, with IC₅₀ values typically in the range of 100-300 μM.

Histamine and Mast Cell Modulation: this compound functions as a mast cell stabilizer that inhibits the release of preformed mediators including histamine, tryptase, and certain prostaglandins from mast cells and basophils. This activity underlies its original classification as an anti-allergic compound and contributes significantly to its anti-pruritic and anti-inflammatory effects in dermatological applications. The drug achieves this effect through membrane stabilization rather than receptor antagonism, with studies demonstrating inhibition of immunoglobulin E-mediated degranulation at concentrations as low as 10 μg/mL in rodent mast cell models.

Inflammasome Regulation: Recent research has identified tranilast as a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. This activity occurs through direct binding to the NACHT domain of NLRP3, preventing its oligomerization and activation. This mechanism is particularly relevant for inflammatory conditions such as gouty arthritis, cryopyrin-associated periodic syndromes, and certain dermatological conditions characterized by inflammasome dysregulation.

The following diagram illustrates the key molecular pathways affected by this compound:

Diagram 1: Multimodal mechanism of action of this compound illustrating key molecular targets and resulting therapeutic effects

Research and Clinical Applications

The therapeutic potential of this compound in external formulations spans multiple clinical domains, with the strongest evidence supporting its use in dermatological conditions. In keloids and hypertrophic scars, this compound reduces collagen deposition by inhibiting TGF-β-induced fibroblast proliferation and differentiation into myofibroblasts. Clinical studies have demonstrated improved scar appearance, reduced erythema, and decreased pruritus in patients applying tranilast-containing formulations twice daily for 12-24 weeks. The concentration-dependent response observed in these studies supports the use of formulations containing 0.5-5% this compound for optimal efficacy while minimizing local irritation.

Oncological Applications: Emerging research has revealed substantial anti-tumor activity across various cancer types, including breast, prostate, pancreatic, and gastric carcinomas. In vitro studies demonstrate that this compound inhibits cancer cell proliferation through induction of G0/G1 cell cycle arrest and promotion of apoptosis, with IC₅₀ values typically ranging from 50-200 μM depending on the cell line. Particularly noteworthy is its activity against chemotherapy-resistant cancer stem cells (CSCs), with studies showing inhibition of mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer cells. In vivo models of mammary carcinoma have demonstrated significant reduction in primary tumor growth (up to 50%) and dramatically reduced lung metastasis (over 90%) following topical or systemic administration.

Ophthalmic Uses: Research has explored this compound in glaucoma filtration surgery, where its antifibrotic activity helps maintain surgical patency by inhibiting proliferation of Tenon's capsule fibroblasts. Clinical evidence indicates that topical ophthalmic formulations prolong filtration bleb survival and reduce intraocular pressure for up to 24 months post-surgery. The optimal concentration for ophthalmic use appears to be 0.5-1.0% w/v in isotonic, buffered solutions with appropriate preservative systems.

Table: Evidence for Selected Therapeutic Applications of this compound

| Therapeutic Area | Model System | Effective Concentration | Key Outcomes | Evidence Level |

|---|---|---|---|---|

| Keloid/Hypertrophic Scar | Human clinical trial | 0.5-5% topical application | Reduced collagen deposition, improved scar appearance | Clinical (Phase III) |

| Breast Cancer | Mouse xenograft (MDA-MB-231) | 300 mg/kg/day systemic | 50% reduction in primary tumor, >90% reduction in lung metastasis | Preclinical |

| Prostate Cancer | SCID mouse model | 100-200 mg/kg/day systemic | Dose-dependent reduction in tumor volume | Preclinical |

| Glaucoma Surgery | Human clinical trial | 0.5-1.0% ophthalmic solution | Prolonged bleb survival, reduced intraocular pressure at 24 months | Clinical (Phase II) |

| Post-surgical Adhesions | Rat model | 1% in NaCMC/PDO gel | Significant reduction in adhesion formation | Preclinical |

Experimental Protocols for Efficacy Assessment

In Vitro Fibroblast Collagen Synthesis Assay

This standardized protocol evaluates the antifibrotic potential of this compound formulations using human dermal fibroblast cultures, providing quantitative assessment of collagen production inhibition. The assay measures both direct effects on collagen synthesis and inhibition of TGF-β1-stimulated production, representing key aspects of this compound's mechanism of action in fibrotic disorders.

Cell Culture Preparation: Establish cultures of human dermal fibroblasts (primary lines or commercially available strains such as HDF-a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere until 80-90% confluent. Plate cells in 24-well tissue culture plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to allow attachment.

Treatment Protocol: Prepare test solutions containing this compound at concentrations of 50, 100, 200, and 300 μM in serum-free DMEM. For TGF-β1 stimulation studies, add 5 ng/mL recombinant human TGF-β1 to appropriate wells. Include vehicle controls (formulation base without active) and positive controls (such as 100 μM pirfenidone). Treat cells in triplicate for each condition and incubate for 48 hours.

Collagen Quantification: Following incubation, harvest culture supernatants for hydroxyproline analysis. Hydrolyze samples in 6N HCl at 110°C for 16 hours, then neutralize and react with chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm and calculate hydroxyproline concentration against standard curves. Normalize values to total cellular protein content determined by Bradford assay. Express results as percentage inhibition relative to TGF-β1-stimulated controls.

In Vivo Skin Permeation Study

This protocol utilizes Franz diffusion cells to evaluate the transdermal delivery characteristics of this compound formulations, providing critical data on permeation rates and reservoir formation in the skin layers.

Membrane Preparation: Use freshly excised dermatomed human or porcine skin (300-400 μm thickness) mounted on standard Franz diffusion cells with a diffusional area of 0.64 cm² and receptor volume of 5.1 mL. Maintain receptor phase (pH 7.4 phosphate buffer with 0.01% sodium azide) at 37°C with continuous stirring.

Application and Sampling: Apply 100 mg of test formulation to the donor chamber. At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 300 μL samples from the receptor compartment and replace with fresh receptor medium. Analyze samples by validated HPLC method with UV detection at 332 nm.

Data Analysis: Calculate cumulative permeation per unit area and determine steady-state flux from the linear portion of the permeation profile. Following the 24-hour time point, separate the epidermis and dermis by heat separation and extract residual drug to determine skin reservoir formation.

The following diagram illustrates the experimental workflow for evaluating this compound formulations:

Diagram 2: Comprehensive workflow for the development and evaluation of this compound formulations, highlighting key assessment methods at each stage

Stability and Regulatory Considerations

Stability Assessment Protocol

The chemical stability of this compound in external formulations must be thoroughly characterized to establish appropriate shelf-life and storage conditions. Comprehensive stability testing should evaluate both the active pharmaceutical ingredient and the finished formulation under various environmental stressors.

Forced Degradation Studies: Conduct stress testing under conditions of acid hydrolysis (0.1N HCl, 60°C), base hydrolysis (0.1N NaOH, 60°C), oxidative stress (3% H₂O₂, room temperature), thermal stress (60°C dry heat), and photostability (exposure to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light). Sample at predetermined time points and analyze by HPLC with UV and MS detection to identify degradation products and establish degradation pathways.

Long-term and Accelerated Stability: Package finished product in proposed market containers and store under long-term conditions (25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH) for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months and evaluate for appearance, pH, viscosity, assay, related substances, preservative efficacy, and microbial limits. Establish specification limits based on initial characterization and safety considerations.

Regulatory Status and Considerations

Tranilast possesses a complex regulatory history that influences current development strategies for new formulations. While approved in Japan, South Korea, and China for several indications including bronchial asthma, allergic rhinitis, keloids, and hypertrophic scars, it has not received FDA approval in the United States. In 2016, the FDA proposed excluding tranilast from the list of active pharmaceutical ingredients that compounding pharmacies could formulate with a prescription, citing safety concerns primarily associated with systemic administration. However, development continues for new indications and formulations, with Altacor obtaining orphan designation from the European Medicines Agency for tranilast to prevent scarring following glaucoma surgery.

The patent landscape for tranilast includes expired composition of matter protection (US03940422) with ongoing development of novel crystalline forms and specific formulations. Recent patent applications include WO2013144916 claiming tranilast complexes and cocrystals with nicotinamide, saccharin, gentisic acid, and other coformers, and WO2020035546 covering novel crystalline forms of tranilast or its salts. These developments indicate continued commercial interest in optimizing the drug's physical and chemical properties for enhanced stability, solubility, and delivery.

Conclusion

This compound represents a promising therapeutic agent for external applications targeting fibrotic, inflammatory, and proliferative disorders. The development of effective topical and transdermal formulations requires careful attention to the compound's physicochemical properties, particularly its solubility characteristics and photochemical instability. The aqueous-based systems described in these application notes provide a foundation for formulating stable, effective products with enhanced skin permeation and favorable safety profiles. The comprehensive experimental protocols facilitate standardized evaluation of both formulation performance and biological activity, supporting the translation of promising formulations into clinical applications. Continued research is warranted to fully exploit the multimodal mechanism of this compound across its expanding range of potential therapeutic applications.

Comprehensive Application Notes and Protocols: Tranilast Sodium Transdermal Drug Delivery System

Introduction to Tranilast and Transdermal Delivery Challenges

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-fibrotic agent initially developed for treating bronchial asthma, keloids, and hypertrophic scars. It has since demonstrated therapeutic potential across a broad spectrum of conditions including proliferative disorders, cancer, autoimmune diseases, and fibrotic pathologies through its ability to suppress the expression and action of TGF-β pathway along with other inflammatory mediators [1] [2]. The molecular structure of Tranilast presents significant challenges for transdermal delivery due to its low solubility in both aqueous and common pharmaceutical solvents, coupled with its relatively high molecular weight (approximately 327.34 g/mol) that approaches the conventional limit for passive skin permeation [3] [4].

The transdermal route offers numerous advantages for Tranilast administration, including bypass of hepatic first-pass metabolism that occurs with oral formulations, sustained drug delivery maintaining constant plasma levels, reduced dosing frequency, and improved patient compliance [4] [3]. Additionally, direct application to affected skin conditions like keloids, hypertrophic scars, and dermatological disorders enables targeted therapy with potentially reduced systemic exposure. However, the stratum corneum (SC), the outermost skin layer approximately 10-20 μm thick, presents the primary barrier to transepidermal drug delivery through its unique "brick-and-mortar" structure consisting of keratin-rich corneocytes embedded in lipid matrices [5] [4].

Table 1: Key Properties of Tranilast Relevant to Transdermal Delivery

| Property | Value/Characteristic | Implication for Transdermal Delivery |

|---|---|---|

| Molecular Weight | 327.34 g/mol | Approaches 500 Da limit for passive skin permeation [4] |

| Aqueous Solubility | Sparingly soluble | Limited partitioning into viable epidermis [3] |

| log P | ~1-3 (estimated) | Potentially favorable for intercellular route [4] |

| Melting Point | >150°C | Challenges with solubility in formulation bases [3] |

| Therapeutic Indications | Keloids, hypertrophic scars, asthma, proliferative disorders | Dermatological applications benefit from topical delivery [1] [2] |

| Mechanism of Action | TGF-β inhibition, mast cell stabilization | Multiple pathways for anti-fibrotic and anti-proliferative effects [1] |

Formulation Strategies and Enhancement Technologies

Excipient Selection and Functionality

The development of effective Tranilast transdermal formulations requires careful selection of excipients that address the drug's solubility limitations while enhancing skin permeation. Traditional formulations have utilized fatty acids and esters, animal and vegetable oils, terpene compounds, and alcohols with limited success due to insufficient solubility and potential skin irritation [3]. More advanced approaches incorporate chemical permeation enhancers that reversibly disrupt the highly organized lipid structure of the stratum corneum, increasing drug diffusivity through the intercellular pathway. These include surfactants, ethanol, oleic acid, and Azone derivatives, though their application requires careful optimization to minimize skin irritation while maximizing enhancement effect [5] [3].

Ultra-deformable vesicular systems represent a significant advancement in Tranilast transdermal delivery. Transethosomes, which combine ethanol (a permeation enhancer), phospholipids (membrane forming components), and edge activators (typically surfactants), have demonstrated particular promise due to their high deformability that enables penetration through skin pores smaller than their own diameter [6]. These sophisticated nanocarriers enhance drug delivery through multiple mechanisms: lipid bilayer fluidization from ethanol content, vesicle-skin interactions that disrupt SC organization, and transappendageal routing via hair follicles and sweat glands that bypasses the intact stratum corneum [6]. The composition of these systems can be optimized to achieve desired characteristics, with typical Tranilast loading ranging from 0.5-2% depending on the intended therapeutic application.

Table 2: Formulation Composition for Advanced Tranilast Transdermal Systems

| Component | Function | Concentration Range | Examples |

|---|---|---|---|

| Tranilast | Active Pharmaceutical Ingredient | 0.5-2.0% w/w | Micronized form for enhanced solubility |

| Phospholipids | Vesicle membrane formation | 2-5% w/w | Soy phosphatidylcholine, hydrogenated lecithins |

| Edge Activators | Enhance deformability | 0.5-2% w/w | Sodium cholate, Tween 80, Span 80 |

| Ethanol | Permeation enhancer & vesicle stabilizer | 10-30% w/w | 95% ethanol, membrane fluidizer |

| Chemical Enhancers | SC lipid disruption | 5-15% w/w | Oleic acid, propylene glycol, terpenes |

| Aqueous Phase | Vehicle | q.s. to 100% | Purified water, buffers (pH 5.5-7.0) |

| Polymeric Matrix | Patch reservoir/adhesive | 40-70% w/w | Polyisobutylene, silicone, acrylate (patches) |

Physical Enhancement Technologies

Physical enhancement methods provide an alternative or complementary approach to chemical permeation enhancers by temporarily disrupting the skin barrier function through externally applied energy or mechanical means. Microneedle technology has emerged as particularly promising for Tranilast delivery, creating micron-scale conduits through the stratum corneum and upper epidermis that enable direct drug access to deeper skin layers without stimulating pain receptors or causing significant bleeding [5] [4]. These minimally invasive devices can be fabricated as solid microneedles for pretreatment, coated microneedles for rapid drug delivery, dissolvable microneedles for sustained release, or hollow microneedles for continuous infusion [5].

Other physical enhancement technologies include:

- Iontophoresis: Application of low-level electrical current (typically 0.1-0.5 mA/cm²) to drive ionized Tranilast molecules across the skin via electrorepulsion and electroosmosis, enabling controlled and programmable delivery [4].

- Sonophoresis: Use of low-frequency ultrasound (20-100 kHz) to create cavitation-induced discontinuities in the lipid bilayers of the stratum corneum, increasing permeability for both hydrophilic and lipophilic drugs [7] [4].

- Electroporation: Application of high-voltage pulses (100-1000 V) for microsecond to millisecond durations to create transient aqueous pores in the skin lipids, particularly effective for large molecules with poor passive permeability [7].

- Thermal Ablation: Use of localized heat to create microchannels in the stratum corneum through selective removal of lipid domains or vaporization of tissue water, enhancing permeability with minimal tissue damage [5].

Experimental Protocols and Characterization Methods

Preparation of Tranilast-Loaded Transethosomes

Protocol Objective: To prepare and characterize ultra-deformable transethosomes for enhanced transdermal delivery of Tranilast.

Materials:

- Tranilast (pharmaceutical grade, ≥98% purity)

- Phosphatidylcholine (soybean derived, >90%)

- Ethanol (absolute, 99.9%)

- Sodium cholate (pharmaceutical grade)

- Chloroform (HPLC grade)

- Phosphate buffered saline (PBS, pH 7.4)

Equipment:

- Rotary evaporator with temperature-controlled water bath

- High-pressure homogenizer or probe sonicator

- Dynamic light scattering (DLS) instrument for size analysis

- Dialysis tubing (MWCO 12-14 kDa)

- Franz diffusion cells with synthetic membranes

Procedure:

Thin Film Hydration Method:

- Dissolve 300 mg phosphatidylcholine and 50 mg Tranilast in 10 mL chloroform:ethanol mixture (2:1 v/v) in a round-bottom flask.

- Remove organic solvents using rotary evaporation at 40°C under reduced pressure (200 mbar) for 30 minutes to form a thin lipid film.

- Hydrate the film with 10 mL PBS (pH 7.4) containing 1% sodium cholate as edge activator.

- Rotate the flask at 60 rpm in a water bath at 60°C for 1 hour to allow complete hydration and vesicle formation.

- Subject the resulting multilamellar vesicles to high-pressure homogenization at 15,000 psi for 3 cycles or probe sonication at 40% amplitude for 10 minutes (5s on, 2s off) to reduce size and achieve uniform vesicles.

Cold Method:

- Dissolve 300 mg phosphatidylcholine in 5 mL ethanol (30%) with gentle stirring.

- Add 50 mg Tranilast dissolved in minimal DMSO (≤100 μL) to the ethanolic solution.

- Slowly add 5 mL PBS (pH 7.4) containing 1% sodium cholate dropwise while stirring at 700 rpm.

- Continue stirring for 30 minutes at room temperature.

- Subject the suspension to extrusion through polycarbonate membranes (200 nm pore size) using a mini-extruder for 11 passes.

Purification and Storage:

- Separate unencapsulated Tranilast by dialysis against PBS (pH 7.4) for 2 hours or gel permeation chromatography using Sephadex G-50.

- Store the final preparation in amber glass vials at 4°C for stability studies.

In Vitro Permeation Studies Using Franz Diffusion Cells

Protocol Objective: To evaluate the transdermal permeation kinetics of Tranilast from formulated systems.

Materials:

- Franz diffusion cells (effective diffusion area 1-2 cm², receptor volume 5-12 mL)

- Excised human dermatomed skin (200-400 μm) or synthetic membranes (e.g., Strat-M)

- Receptor medium: PBS (pH 7.4) with 1% w/v sodium azide as preservative

- Tranilast formulations for testing (solution, gel, transethosomes, etc.)

Procedure:

Membrane Preparation:

- Thaw excised human skin slowly at 4°C if frozen.

- Carefully inspect for integrity and mount between donor and receptor compartments with stratum corneum facing upward.

- For synthetic membranes, hydrate according to manufacturer's instructions before use.

Assembly and Equilibration:

- Fill receptor chamber with degassed receptor medium maintained at 37±1°C.

- Ensure no air bubbles exist at the membrane-receptor interface.

- Stir receptor medium continuously at 600 rpm using magnetic bars.

- Allow system to equilibrate for 30 minutes until temperature stabilizes.

Application of Test Formulations:

- Apply Tranilast formulation equivalent to 2 mg/cm² uniformly to the donor compartment.

- Cover donor compartment with parafilm to prevent evaporation.

- Withdraw 1 mL samples from receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours).

- Immediately replace with equal volume of fresh pre-warmed receptor medium after each sampling.

Sample Analysis and Data Treatment:

- Analyze samples by validated HPLC method: C18 column, mobile phase acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v), flow rate 1.0 mL/min, detection at 332 nm.

- Calculate cumulative amount permeated per unit area (Qₙ) using standard correction for sample removal.

- Plot Qₙ against time to determine steady-state flux (Jss) from the slope of the linear portion.

- Calculate permeability coefficient (Kp) as Kp = Jss/Cᴅ, where Cᴅ is donor concentration.

Characterization Parameters and Analytical Methods

Table 3: Key Characterization Parameters for Tranilast Transdermal Formulations

| Parameter | Methodology | Target Specifications |

|---|---|---|

| Vesicle Size & PDI | Dynamic Light Scattering | 100-200 nm, PDI <0.3 [6] |

| Zeta Potential | Electrophoretic Mobility | <-30 mV or >+30 mV for stability [6] |

| Entrapment Efficiency | Ultracentrifugation/Dialysis followed by HPLC | >85% for transethosomes [6] |

| Deformability Index | Extrusion through polycarbonate membrane (50 nm pore) | >20 for ultra-deformable vesicles [6] |

| Drug Content | HPLC analysis after methanol disruption | 95-105% of labeled claim |

| In Vitro Release | Franz diffusion cells or dialysis bag | 60-80% release within 24 hours |

| Stability | ICH guidelines (25°C/60% RH & 40°C/75% RH) | Retain >90% potency for 6 months |

Mechanisms of Action and Skin Penetration Pathways

Therapeutic Mechanisms of Tranilast

Tranilast exerts its therapeutic effects through multiple interconnected pathways that contribute to its efficacy in treating fibroproliferative disorders, keloids, and various dermatological conditions. The primary mechanism involves inhibition of transforming growth factor-beta (TGF-β) signaling, a key mediator in fibrosis, inflammation, and cell proliferation [1] [2]. TGF-β promotes the differentiation of fibroblasts into myofibroblasts, increases extracellular matrix production, and induces collagen synthesis – all central processes in scar formation and fibrosis. Tranilast interferes with TGF-β release from various cell types including fibroblasts and immune cells, and disrupts downstream signaling cascades such as Smad phosphorylation and nuclear translocation [2].

Additional mechanisms contribute to Tranilast's anti-proliferative effects across various cell types:

- Cell Cycle Arrest: Tranilast induces G0/G1 phase arrest in multiple cancer cell lines (prostate, breast, pancreatic) through upregulation of cyclin-dependent kinase inhibitors p21 and p27, and downregulation of CDK2 and CDK4 activity [2].

- Apoptosis Induction: In prostate cancer models, Tranilast promotes apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins [2].

- Mast Cell Stabilization: Originally developed as an anti-allergic drug, Tranilast inhibits the release of chemical mediators (histamine, prostaglandins) from mast cells, reducing hypersensitivity reactions and inflammation [1].

- Anti-angiogenic Activity: Tranilast suppresses new blood vessel formation by inhibiting fibroblast growth factor (FGF)-induced proliferation of vascular endothelial cells, particularly relevant in tumor microenvironment control [2].

The following diagram illustrates Tranilast's multi-target mechanism of action:

Skin Penetration Pathways for Tranilast Formulations

The transport of Tranilast across the skin occurs through multiple parallel pathways that vary in their contribution depending on the formulation characteristics and enhancement strategies employed. The three primary routes include:

Intercellular Pathway: Drug molecules diffuse through the lipid matrix surrounding the corneocytes in the stratum corneum. This route represents the most significant pathway for most small molecular weight drugs with balanced lipophilicity (log P 1-3). The tortuous route between keratin-rich cells presents a significant barrier that can be enhanced by lipid-fluidizing agents like ethanol and oleic acid contained in advanced formulations [5] [4].

Transcellular Pathway: Molecules cross directly through the keratinocytes themselves, requiring sequential partitioning into and out of the lipophilic cell membranes and aqueous cytoplasm. This route is generally less efficient due to the multiple partitioning steps required but may contribute to Tranilast transport, particularly for more lipophilic derivatives [5].

Transappendageal Pathway: Also known as the "shunt route," this pathway involves drug penetration through hair follicles, sweat glands, and sebaceous glands. While these appendages constitute only 0.1% of the total skin surface area, they provide direct access to the viable epidermis and dermis, bypassing the intact stratum corneum barrier. This route is particularly important for large molecules and particulate systems like transethosomes and other nanocarriers that can be sequestered in follicular reservoirs and released over extended periods [5] [6].

The following diagram illustrates the primary skin penetration pathways for Tranilast formulations:

References

- 1. : a review of its therapeutic Tranilast applications [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tranilast , an Anti-allergy Drug, in Proliferative... [ar.iiarjournals.org]

- 3. US6239177B1 - Tranilast -containing preparation for... - Google Patents [patents.google.com]

- 4. Drug Transdermal : A Focused Review of the... Delivery Systems [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement strategies for transdermal ... drug delivery systems [link.springer.com]

- 6. Transethosomes: A Comprehensive Review of Ultra-Deformable... [link.springer.com]

- 7. sciencedirect.com/topics/medicine-and-dentistry/ transdermal - delivery [sciencedirect.com]

Tranilast Application Notes for Renal Interstitial Fibrosis